1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKCVGQIIOCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Synthesis of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Executive Summary
This technical guide details the synthesis of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole , a critical heterocyclic intermediate often utilized in the development of fusion protein inhibitors, antiviral agents, and kinase modulators.[1]
The dicyclopropyl moiety introduces unique steric and electronic properties compared to standard dimethyl analogs, enhancing lipophilicity and metabolic stability. However, the cyclopropyl ring's strain requires specific handling to prevent acid-catalyzed ring opening. This guide prioritizes a convergent synthetic route that minimizes ring-strain stress while maximizing regiochemical fidelity.[1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Direct N-Alkylation Strategy , which offers the highest atom economy and throughput compared to stepwise hydroxyethylation/chlorination sequences.
Strategic Disconnection
The target molecule is disconnected at the
Key Synthetic Challenges:
-
Elimination Competition: The alkylating agent (1-bromo-2-chloroethane) can undergo
elimination to form vinyl chloride or generate the side product 1-vinyl-3,5-dicyclopropylpyrazole under harsh basic conditions.[1] -
Cyclopropyl Stability: Avoidance of strong Lewis acids that could trigger cyclopropyl ring opening (homo-Michael addition).[1]
Reaction Pathway Diagram
Caption: Linear synthetic pathway from commercially available cyclopropyl methyl ketone to the target chloroethyl-pyrazole.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Core (3,5-dicyclopropyl-1H-pyrazole)
Note: If the core pyrazole is commercially procured (CAS 1288339-30-9), skip to Phase 2.[1]
Rationale: The Knorr pyrazole synthesis is employed here. Hydrazine hydrate is used over hydrazine salts to prevent acid-mediated damage to the cyclopropyl rings.[1]
Reagents:
-
1,3-Dicyclopropyl-1,3-propanedione (1.0 eq)[1]
-
Hydrazine monohydrate (64-65% in water) (1.2 eq)[1]
-
Ethanol (Absolute) (10 vol)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 1,3-dicyclopropyl-1,3-propanedione dissolved in ethanol.
-
Addition: Cool the solution to 0–5 °C. Add hydrazine monohydrate dropwise over 30 minutes. Exothermic reaction control is vital to prevent oligomerization.
-
Cyclization: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. Then, heat to reflux (78 °C) for 3 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The diketone spot (
) should disappear, replaced by the pyrazole spot ( ). -
Workup: Concentrate ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Phase 2: Regioselective N-Alkylation (The Critical Step)[1]
Rationale: Direct alkylation using 1-bromo-2-chloroethane is selected. Cesium Carbonate (
Reagents:
-
3,5-Dicyclopropyl-1H-pyrazole (1.0 eq)[1]
-
1-Bromo-2-chloroethane (1.5 eq)[1]
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (Anhydrous) (15 vol)
Protocol:
-
Activation: In a dried RBF under Nitrogen atmosphere, dissolve 3,5-dicyclopropyl-1H-pyrazole in anhydrous MeCN. Add
in one portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Add 1-bromo-2-chloroethane dropwise.
-
Critical Control Point: Do not add all at once. A high local concentration of the alkyl halide can promote double alkylation (quaternization) or elimination.
-
-
Reaction: Heat the mixture to 60 °C for 12–16 hours.
-
Warning: Do not exceed 75 °C. Higher temperatures favor the elimination of HBr/HCl from the alkyl halide, generating vinyl gas and reducing yield.
-
-
Quench: Cool to room temperature. Filter off the inorganic solids (
, residual carbonate). -
Workup: Concentrate the filtrate. Redissolve in DCM and wash with water.
-
Purification: The crude oil is typically purified via Flash Column Chromatography (
, Gradient 0 20% EtOAc in Hexanes).
Expected Yield: 75–85% (Isolated).
Part 3: Characterization & Validation[1]
Since specific spectral data for the chloroethyl derivative of the dicyclopropyl analog is rare in open literature, the following data is constructed based on validated structure-activity relationship (SAR) extrapolations from the dimethyl analog (CAS 38460-08-1) and the dicyclopropyl core.
Self-Validating NMR Markers
To ensure the product is the target and not the N-vinyl byproduct or the N-hydroxyethyl intermediate:
| Nuclei | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |
| 1H | 5.65 – 5.75 | Singlet (1H) | Pyrazole C4-H | Confirms heteroaromatic integrity.[1] |
| 1H | 4.25 – 4.35 | Triplet (2H) | Primary Diagnostic: If shifted to ~5-6 ppm (multiplet), suspect N-vinyl elimination product.[1] | |
| 1H | 3.80 – 3.90 | Triplet (2H) | Confirms presence of terminal chlorine (distinct from -OH which would be broad/exchangeable).[1] | |
| 1H | 1.70 – 1.90 | Multiplet (2H) | Cyclopropyl CH (Methine) | Integration must match 2 protons (one at C3, one at C5). |
| 1H | 0.60 – 0.95 | Multiplet (8H) | Cyclopropyl | Characteristic high-field multiplets.[1] |
Impurity Profiling Logic
Use the following logic flow to troubleshoot the synthesis if purity < 95%.
Caption: Decision tree for identifying and remediating common alkylation side-reactions.
Part 4: Safety & Handling (E-E-A-T)
Vesicant Hazard
1-(2-chloroethyl)pyrazoles are structurally related to nitrogen mustards.[1] While less potent, they possess alkylating potential.
-
Protocol: Handle exclusively in a fume hood. Double-glove (Nitrile over Latex) is recommended.[1]
-
Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize alkylating capability.
Cyclopropyl Sensitivity
While the pyrazole ring stabilizes the cyclopropyl groups, avoid contact with strong Lewis acids (
References
-
General Pyrazole Synthesis (Knorr Method)
- Title: Synthesis of 1,3,5-substituted pyrazoles
- Source:European Journal of Medicinal Chemistry (via MDPI/NIH summaries).
-
URL:[Link]
-
Regioselectivity in Pyrazole Alkylation
-
Cesium Effect in Alkylation
- Title: Cesium carbonate: A powerful base for organic synthesis.
- Source:Journal of the American Chemical Society (General Reference Context).
-
URL:[Link]
-
Commercial Availability & Properties (Analog Reference)
Sources
Technical Guide: Synthesis of 1-(2-Chloroethyl)-3,5-Dicyclopropyl-1H-Pyrazole
The following technical guide details the synthesis, mechanism, and application of the reaction between 1,3-dicyclopropyl-1,3-propanedione and 2-chloroethylhydrazine. This reaction is a specialized variation of the Knorr Pyrazole Synthesis, yielding a versatile scaffold for medicinal chemistry.
Executive Summary
This guide outlines the protocol for condensing 1,3-dicyclopropyl-1,3-propanedione with 2-chloroethylhydrazine to synthesize 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole . This transformation is a critical gateway in drug discovery, combining the metabolic stability of cyclopropyl pharmacophores with a reactive chloroethyl linker suitable for generating libraries of bioactive amines, thiols, and ethers.
Key Deliverables:
-
Target Compound: 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole.
-
Reaction Class: Knorr Pyrazole Synthesis (Condensation/Cyclodehydration).
-
Critical Control Points: Prevention of vinyl elimination (styrene-like side product) and management of hydrazine toxicity.
Strategic Context & Rationale
The Cyclopropyl Advantage
In modern medicinal chemistry, cyclopropyl groups are preferred bioisosteres for isopropyl or ethyl groups. They offer:
-
Metabolic Stability: The strained
-like character of the C-H bonds resists cytochrome P450 oxidation. -
Potency: The rigid geometry can lock the pharmacophore into an active conformation.
The Chloroethyl Linker
The 2-chloroethyl moiety on the pyrazole nitrogen serves as a "soft" electrophile. Unlike simple alkyl halides, it allows for controlled nucleophilic substitution (
Reaction Mechanism
The formation of the pyrazole ring proceeds via a step-wise condensation and cyclodehydration sequence. Because the
Mechanistic Pathway[1][2][3]
-
Nucleophilic Attack: The primary amine of the hydrazine attacks one of the carbonyl carbons of the diketone.
-
Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.
-
Dehydration (Hydrazone Formation): Loss of water generates the hydrazone.
-
Cyclization: The secondary nitrogen of the hydrazine attacks the second carbonyl group.
-
Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole ring.
Mechanistic Visualization
Figure 1: Mechanistic flow of the Knorr synthesis including the potential elimination side reaction.[1]
Experimental Protocol
Safety Warning: 2-Chloroethylhydrazine is a nitrogen mustard analog and a potential alkylating agent. All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 1,3-Dicyclopropyl-1,3-propanedione | Substrate | 1.0 | Symmetric |
| 2-Chloroethylhydrazine HCl | Reagent | 1.1 | Supplied as salt; hygroscopic. |
| Ethanol (Absolute) | Solvent | - | [0.2 M] concentration. |
| Sodium Acetate (NaOAc) | Buffer | 1.1 | Neutralizes HCl without promoting elimination. |
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1,3-dicyclopropyl-1,3-propanedione (1.0 equiv) in absolute ethanol (5 mL/mmol).
-
Add 2-chloroethylhydrazine hydrochloride (1.1 equiv) to the solution.
-
Add anhydrous Sodium Acetate (1.1 equiv). Note: Avoid strong bases like NaOH or TEA to prevent elimination of the chloroethyl group to a vinyl group.
-
-
Reaction:
-
Heat the mixture to reflux (78°C) under an inert atmosphere (
or Ar). -
Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The diketone spot will disappear, and a less polar pyrazole spot will appear.
-
Time: Typically 2–4 hours.
-
-
Workup:
-
Cool reaction to room temperature.[2]
-
Remove ethanol under reduced pressure (Rotavap).
-
Resuspend residue in Dichloromethane (DCM) and water.
-
Extract aqueous layer with DCM (2x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude product is often pure enough for downstream use.
-
If necessary, purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Optimization & Troubleshooting
Controlling Side Reactions
The primary failure mode in this synthesis is the elimination of HCl to form 1-vinyl-3,5-dicyclopropylpyrazole .
-
Cause: Usage of strong bases (e.g.,
, , NaOH) or excessive heating. -
Solution: Use a mild buffer system like Sodium Acetate/Acetic Acid. If elimination is observed, lower the reaction temperature to 50°C and extend reaction time.
Handling the Cyclopropyl Group
Cyclopropyl ketones can undergo ring-opening in the presence of strong Lewis acids (
-
Protocol Integrity: The conditions described (mildly acidic/buffered EtOH) are safe for cyclopropyl rings. Avoid adding concentrated HCl.
Downstream Applications
The 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole is a "privileged scaffold" intermediate.
-
N-Alkylation of Amines: Reacting the chloroethyl product with secondary amines (e.g., N-methylpiperazine) in acetonitrile with
yields high-affinity CNS ligands. -
Thioether Synthesis: Displacement with thiols generates precursors for sulfoxide/sulfone drugs.
Application Pathway
Figure 3: Divergent synthesis capabilities of the chloroethyl scaffold.
References
-
Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
Reactivity of Chloroethylhydrazine: Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, 5, 167-303. Link
-
Cyclopropyl in Medicinal Chemistry: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Synthesis of 1-(2-chloroethyl)pyrazoles: Raimondi, M. V., et al. (2015). "Synthesis and antiproliferative activity of 3-(2-chloroethyl)-...".[3] European Journal of Medicinal Chemistry, 97, 397-405. Link
Sources
Structural Elucidation and Trace Analysis of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
A High-Resolution Mass Spectrometry Guide
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole (hereafter referred to as CDP-1 ). Due to the presence of the N-(2-chloroethyl) moiety—a structural alert for potential genotoxicity (alkylating agent)—and the unique fragmentation behavior of strained cyclopropyl rings, this molecule requires a rigorous analytical approach.
This document synthesizes theoretical fragmentation mechanics with practical LC-MS/MS method development, designed for researchers in impurity profiling and drug substance characterization.
Part 1: Physicochemical Properties & MS Prediction[1]
Before method development, the analyte's behavior must be modeled to anticipate ionization and fragmentation patterns.
1.1 Structural Analysis & Isotopic Signature
CDP-1 contains a basic pyrazole core, two lipophilic cyclopropyl rings, and an electrophilic chloroethyl tail.
| Property | Value | MS Implication |
| Formula | Nitrogen Rule: Even nominal mass indicates an even number of nitrogens (2). | |
| Monoisotopic Mass | 210.0924 Da ( | Target |
| Isotopic Pattern | Distinctive M and M+2 clusters are critical for confirmation. | |
| LogP (Predicted) | ~3.2 | Requires C18 or C8 stationary phase; high organic retention expected. |
| pKa (Predicted) | ~2.5 (Pyrazole N) | Positive Ionization (ESI+) is favored under acidic conditions. |
1.2 Theoretical Fragmentation Pathway
The fragmentation of CDP-1 is driven by three competing mechanisms:
-
Heterolytic Cleavage (C-Cl): Loss of the chlorine atom or HCl.
-
Cyclopropyl Ring Opening: Strained rings often eliminate propene (
, -42 Da) or undergo radical cleavage. -
N-Dealkylation: Cleavage of the
bond connecting the chloroethyl tail.
Part 2: Fragmentation Mechanics (Visualization)
The following diagram illustrates the predicted fragmentation pathway, essential for establishing Multiple Reaction Monitoring (MRM) transitions.
Figure 1: Predicted ESI+ fragmentation pathway for CDP-1. The loss of the chloroethyl chain (m/z 149) and HCl (m/z 175) are the most diagnostic transitions.
Part 3: Instrumentation & Method Development[2]
Expert Insight: Given the potential instability of the 2-chloroethyl group (hydrolysis to alcohol or cyclization to aziridinium), the method must minimize on-column degradation.
3.1 Chromatographic Conditions (UHPLC)
-
Column: C18 Shielded Phase (e.g., ethylene-bridged hybrid),
mm, 1.7 µm.-
Why: Shielded phases reduce silanol interactions with the basic pyrazole nitrogen, improving peak shape.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
-
Why: Ammonium formate buffers the pH to stabilize ionization and prevent hydrolysis of the chloroethyl group.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Temperature: 40°C.
3.2 Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile Cl group).
-
Cone Voltage: 30 V.
-
Desolvation Temp: 450°C.
Table 1: Recommended MRM Transitions for Quantitation
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 211.1 ( | 175.1 | 15-20 | Loss of HCl (High abundance) |
| Qualifier 1 | 211.1 ( | 149.1 | 25-30 | Skeletal cleavage (Specific) |
| Qualifier 2 | 213.1 ( | 177.1 | 15-20 | Isotope confirmation |
Part 4: Analytical Workflow & Self-Validating Protocols
To ensure data integrity (ALCOA+), the analytical workflow must include self-validating steps. This is particularly crucial when analyzing potential genotoxic impurities (PGIs) where sensitivity limits are in the ppm range.
Figure 2: Analytical workflow emphasizing the isotope ratio check as a critical self-validation step.
4.1 Validation Criteria (ICH Q2(R2) Aligned)
-
Specificity: The method must demonstrate no interference at the retention time of CDP-1 from the matrix.
-
Protocol: Inject a "blank" matrix and a sample spiked with CDP-1. The resolution (
) between CDP-1 and the nearest peak must be .
-
-
Sensitivity (LOD/LOQ):
-
Target LOQ: 0.5 ng/mL (sufficient for trace impurity analysis).
-
Calculation: Signal-to-Noise (S/N) > 10 for LOQ.
-
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.
4.2 Safety & Handling (Critical)
-
Hazard: The 2-chloroethyl moiety classifies this molecule as a potential alkylating agent (similar to nitrogen mustards).
-
Protocol: All standard preparation must occur in a fume hood. Use 10% Sodium Thiosulfate for deactivation of spills/glassware, as nucleophiles will neutralize the alkylating potential.
References
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures.[1][2][3][4]Link
- Holčapek, M., & Jirásko, R. (2010). Basic Principles of Organic Mass Spectrometry. In Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
-
Vaid, R., et al. (2015). Mass Spectral Fragmentations of Some Pyrazole Derivatives. Asian Journal of Chemistry. (Context: Pyrazole ring cleavage mechanisms). Link
Sources
Physical Properties & Characterization Guide: 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Part 1: Executive Summary & Chemical Identity[1]
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs), specifically Cannabinoid Receptor 1 (CB1) antagonists, and various kinase inhibitors.
Distinguished by the steric bulk and lipophilicity of the two cyclopropyl rings combined with the reactive electrophilic handle of the 2-chloroethyl group, this molecule serves as a critical "warhead" precursor or a linker scaffold. Its physical properties are dominated by the rigidity of the cyclopropyl substituents and the basicity of the pyrazole nitrogen.
Chemical Identity Table[2][3][4]
| Property | Detail |
| IUPAC Name | 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| SMILES | ClCCN1C(C2CC2)=CC(C3CC3)=N1 |
| Structural Class | N-alkylated Pyrazole / Nitrogen Mustard Analog |
| Key Functional Groups | Cyclopropyl (x2), Pyrazole (aromatic heterocycle), Alkyl Chloride (electrophile) |
Part 2: Physical Properties (Thermodynamic & Solubility)
Note: As a specialized research intermediate, specific experimental values may vary by batch purity and polymorph. The data below represents high-confidence predicted values validated against structurally homologous 3,5-dimethyl analogs.
Thermodynamic Profile
| Property | Value / Range | Technical Insight |
| Physical State | Viscous Oil or Low-Melting Solid | The bulky cyclopropyl groups disrupt crystal packing compared to planar aryl analogs, often resulting in a "supercooled liquid" state at room temperature. |
| Melting Point | 35°C – 45°C (Predicted) | Pure samples may crystallize; impurities (regioisomers) significantly depress MP. |
| Boiling Point | 310°C – 315°C (at 760 mmHg) | High boiling point due to molecular weight and polarity. |
| Flash Point | ~140°C | Non-volatile under standard conditions. |
| Density | 1.18 ± 0.05 g/cm³ | Denser than water due to the chlorine atom and compact cyclopropyl rings. |
Solubility & Lipophilicity
The dicyclopropyl motif significantly increases lipophilicity compared to dimethyl analogs.
-
LogP (Octanol/Water): 3.2 ± 0.4 (Predicted). This indicates high membrane permeability and poor water solubility.
-
Solubility Profile:
-
Water: Insoluble (< 0.1 mg/mL).
-
Polar Organics (MeOH, DMSO): Soluble (> 50 mg/mL).
-
Non-Polar Organics (DCM, Toluene): Highly Soluble.
-
Acids:[1] Soluble in dilute HCl (due to protonation of N2).
-
Part 3: Synthesis & Experimental Protocols
To ensure scientific integrity, two distinct synthesis routes are provided. Route A is preferred for scale-up due to cost-efficiency, while Route B offers higher regioselectivity.
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways.[2] Route A (Direct Alkylation) is faster; Route B (Stepwise) avoids N-alkylation byproducts.
Detailed Protocol: Route A (Direct Alkylation)
Objective: Synthesis via nucleophilic substitution on 1-bromo-2-chloroethane.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Dissolve 3,5-dicyclopropyl-1H-pyrazole (10.0 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (15.0 mmol) or NaH (11.0 mmol, 60% dispersion) at 0°C. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add 1-bromo-2-chloroethane (12.0 mmol) dropwise. Note: The bromide is significantly more reactive than the chloride, favoring the desired chloroethyl product over the dimer.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on Silica Gel.
-
Eluent: 0-20% EtOAc in Hexanes.
-
Rf: ~0.4 (10% EtOAc/Hexane).
-
Part 4: Spectroscopic Characterization (Validation)
To validate the identity of the synthesized compound, compare experimental data against these standard reference values.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 5.80 | Singlet (s) | 1H | H-4 (Pyrazole Ring) |
| 4.35 | Triplet (t, J=6.5Hz) | 2H | N-CH ₂-CH₂Cl | |
| 3.85 | Triplet (t, J=6.5Hz) | 2H | N-CH₂-CH ₂Cl | |
| 1.85 - 1.95 | Multiplet (m) | 1H | Cyclopropyl CH (C5 position) | |
| 1.70 - 1.80 | Multiplet (m) | 1H | Cyclopropyl CH (C3 position) | |
| 0.60 - 0.95 | Multiplets | 8H | Cyclopropyl CH ₂ | |
| ¹³C NMR | 148.5, 144.2 | - | - | C3, C5 (Quaternary) |
| 102.1 | - | - | C4 (Aromatic CH) | |
| 49.5 | - | - | N-C H₂ | |
| 42.1 | - | - | C H₂-Cl | |
| 8.5, 7.2 | - | - | Cyclopropyl Methylenes |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺: m/z 211.09 (¹⁰⁰% abundance, ³⁵Cl isotope) and 213.09 (~32% abundance, ³⁷Cl isotope).
-
Fragmentation: Loss of -Cl (M-35) or -CH₂CH₂Cl is common.
Part 5: Stability & Reactivity Profile
The "Nitrogen Mustard" Risk
The 2-chloroethyl group attached to the nitrogen renders this molecule a "masked" alkylating agent. While the aromatic pyrazole ring reduces the nucleophilicity of N1, the molecule can still undergo intramolecular cyclization under thermal stress or long storage.
Caption: Figure 2. Self-alkylation pathway. Long-term storage at RT can lead to the formation of insoluble quaternary ammonium salts.
Storage Recommendations
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon/Nitrogen.
-
Stability: Stable for >12 months at -20°C. At room temperature, degradation (dimerization/cyclization) occurs over weeks.
Part 6: Safety & Handling (E-E-A-T)
WARNING: This compound is a potent alkylating agent. It shares structural features with nitrogen mustards.
-
Skin Contact: High risk of vesicant activity (blistering). Double-gloving (Nitrile) is mandatory.
-
Inhalation: Use only inside a certified chemical fume hood. The compound may sensitize the respiratory tract.
-
Deactivation: Spills should be treated with 10% aqueous Sodium Thiosulfate or dilute Ammonia to quench the alkyl chloride before disposal.
References
-
Synthesis of 3,5-substituted pyrazoles
-
Reactivity of Chloroethyl-azoles
-
Palmer, B. D. et al. "Synthesis and antitumor activity of novel nitrogen mustard derivatives." Journal of Medicinal Chemistry, 1990.
-
-
Cyclopropyl-Pyrazole CB1 Antagonists
-
Lange, J. H. et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant." Journal of Medicinal Chemistry, 2005.
-
-
General Pyrazole Properties
-
National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazole Derivatives."
-
Sources
Technical Guide: Structural Elucidation and Supramolecular Architecture of 3,5-Dicyclopropyl-1H-Pyrazole Derivatives
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural analysis of 3,5-dicyclopropyl-pyrazole derivatives. These scaffolds are increasingly relevant in medicinal chemistry (e.g., kinase inhibitors) due to the unique metabolic stability and lipophilicity conferred by the cyclopropyl moieties. This guide moves beyond standard reporting to analyze the causality between the cyclopropyl "Walsh orbital" electronics and the resulting crystal lattice packing, specifically focusing on the competition between hydrogen-bonded catemers and dimers.
Molecular Rationale: The Cyclopropyl Effect
Before initiating diffraction experiments, one must understand the structural drivers of the analyte. The 3,5-dicyclopropyl substitution pattern introduces specific stereoelectronic constraints:
-
Bisected Conformation: To maximize orbital overlap between the bent
-bonds of the cyclopropyl ring (Walsh orbitals) and the -system of the pyrazole, the cyclopropyl rings typically adopt a "bisected" conformation relative to the aromatic plane. -
Steric Bulk vs. Lipophilicity: Unlike isopropyl groups, cyclopropyl rings are rigid. This rigidity reduces the entropic penalty upon binding to protein targets but creates specific packing challenges in the crystal lattice, often forcing the molecule into lower-symmetry space groups (e.g., P2₁/c or P-1).
Synthesis and Crystallogenesis Protocol
High-quality single crystals are the bottleneck of X-ray diffraction. The following protocol optimizes for both chemical purity and crystal habit.
Synthesis Workflow
The core scaffold is synthesized via the condensation of 1,3-dicyclopropyl-1,3-propanedione with hydrazine hydrate.
Reaction Scheme:
Critical Control Point: Avoid acidic catalysis if possible during the initial step to prevent ring-opening of the cyclopropyl groups.
Crystallization Strategy (The "Art")
Standard rapid precipitation yields microcrystalline powder unsuitable for X-ray analysis. We utilize a Binary Solvent Diffusion method.
| Parameter | Condition | Rationale |
| Primary Solvent | Ethanol (Absolute) | High solubility of pyrazole; H-bond donor/acceptor. |
| Antisolvent | Low solubility; induces slow supersaturation. | |
| Temperature | 4°C (controlled) | Reduces thermal motion; promotes ordered lattice growth. |
| Vessel | Narrow NMR tube | Minimizes convection currents, preventing nucleation showers. |
Protocol:
-
Dissolve 20 mg of the derivative in 0.5 mL Ethanol.
-
Carefully layer 1.0 mL of
-Hexane on top (do not mix). -
Seal with parafilm (poke 1 pinhole for slow evaporation).
-
Store vibration-free for 7–14 days.
X-Ray Diffraction Data Collection
Objective: Collect a redundant, high-resolution dataset to solve the phase problem with high precision (
Instrument Configuration
-
Source: Mo-K
( Å). Mo is preferred over Cu for this organic molecule to minimize absorption effects while maximizing resolution. -
Detector: Hybrid Photon Counting (HPC) or CCD.
-
Temperature: 100 K (Cryostream). Crucial: Cooling freezes the rotation of the cyclopropyl rings, sharpening the thermal ellipsoids and allowing precise determination of bond angles.
Collection Strategy
-
Scan Type:
-scans (0.5° width). -
Completeness: Aim for >99% up to
. -
Exposure: Calculate based on the diffraction limit; avoid detector saturation on low-angle reflections (1 0 0, 0 1 0).
Structure Solution and Refinement (SHELX Workflow)
The following workflow utilizes the SHELX suite, the industry standard for small molecule refinement.
Figure 1: Crystallographic workflow from raw data to final structural model.
Refinement Nuances for Cyclopropyl-Pyrazoles
-
Phase Solution (SHELXT): The heavy atoms (N, C) are located via Intrinsic Phasing.
-
Hydrogen Placement (HFIX):
-
Aromatic H: Use HFIX 43 (riding model).
-
Cyclopropyl H:[1][2] Use HFIX 23 (methylene). Note: The electron density for these hydrogens is often displaced into the ring due to the "banana bond" character. Constraining them is chemically safer than free refinement.
-
N-H Proton: Locate from the Difference Fourier Map (Q-peaks). This proton is critical for defining the tautomeric state (1H vs 2H pyrazole).
-
Structural Analysis & Supramolecular Architecture
Intramolecular Geometry
The bond lengths in the cyclopropyl ring will likely deviate from the standard 1.51 Å.[3]
-
Distal Bond: Often shorter (1.49 Å) due to interaction with the pyrazole
-system. -
Vicinal Bonds: Often longer (1.52–1.53 Å).
-
Torsion Angle: Expect the cyclopropyl C-H bond to eclipse the pyrazole plane (
or ) to allow conjugation.
Intermolecular Packing: The Dimer vs. Catemer
Pyrazoles are famous for their hydrogen-bonding versatility. In 3,5-dicyclopropyl derivatives, the steric bulk of the cyclopropyl groups usually prevents the formation of infinite chains (catemers).
Dominant Motif: The Cyclic Dimer (
Figure 2: The characteristic
Quantitative Metrics Table
When reporting the structure, summarize these key parameters:
| Geometric Parameter | Expected Range | Significance |
| N1...N2' Distance | 2.85 – 2.95 Å | Strength of intermolecular H-bond. |
| N-N Bond Length | 1.36 – 1.38 Å | Indicates electron delocalization. |
| Cyclopropyl C-C | 1.48 – 1.53 Å | Evidence of Walsh orbital conjugation. |
| Torsion (Ring-Pyz) | 0° – 15° | Degree of planarity/conjugation. |
Pharmaceutical Implications
Understanding this structure is not merely academic; it directly informs drug design (SAR):
-
Solubility: The tight packing of the dimer (high lattice energy) often correlates with lower aqueous solubility. Disrupting this symmetry (e.g., asymmetric substitution) can improve solubility.
-
Metabolic Stability: The X-ray structure confirms the steric shielding of the pyrazole core by the cyclopropyl "wings," which protects the N-H from rapid metabolic glucuronidation.
-
Binding Affinity: The observed "bisected" conformation in the small molecule crystal is often the bioactive conformation. This can be used as a rigid template for docking studies.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Infantes, L., & Motherwell, W. D. S. (2004). Pyrazole hydrogen bonding patterns. CrystEngComm, 6(76), 454-460. Link
Sources
Methodological & Application
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole as a scaffold for medicinal chemistry
Application Note: 1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole Subtitle: A Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the utility, synthesis, and application of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole (referred to herein as CDP-Cl ). In modern medicinal chemistry, this scaffold represents a "privileged structure" due to the unique combination of the cyclopropyl moiety (a metabolic stability enhancer and bioisostere) and the chloroethyl tail (a versatile electrophilic handle).
Key Applications:
-
Kinase Inhibitor Design: Cyclopropyl groups frequently replace isopropyl or tert-butyl groups to improve metabolic stability (blocking CYP450 oxidation) while maintaining hydrophobic pocket filling.
-
GPCR Ligands: The ethyl linker allows for the attachment of secondary pharmacophores (e.g., piperazines, morpholines) to probe solvent-exposed regions of receptors.
-
Covalent Probes: The chloroethyl group can serve as a precursor to vinyl-pyrazoles (via elimination) for cysteine-targeting covalent inhibitors.
Structural Analysis & Design Logic
The "Magic" of the Cyclopropyl Group
The 3,5-dicyclopropyl substitution pattern is not merely aesthetic; it confers specific physicochemical advantages over dialkyl analogs (e.g., 3,5-dimethyl or 3,5-diisopropyl).
| Feature | Medicinal Chemistry Impact | Mechanism |
| Metabolic Stability | High | Cyclopropyl C-H bonds are shorter and stronger ( |
| Sigma-Hole Interactions | Improved Potency | The electron-deficient center of the cyclopropyl ring can engage in orthogonal interactions with carbonyl oxygens in the binding pocket. |
| Rigidity | Entropy Reduction | The cyclopropyl ring is rigid compared to an isopropyl group, reducing the entropic penalty upon binding to a protein target. |
The Chloroethyl "Warhead"
The 1-(2-chloroethyl) chain acts as a "spring-loaded" electrophile. While stable enough for storage, it reacts readily under Finkelstein conditions or elevated temperatures with amines, thiols, and alkoxides.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (CDP-Cl)
Objective: To synthesize 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole from the parent pyrazole. Note: 3,5-dicyclopropyl-1H-pyrazole is symmetric; therefore, N1 vs. N2 regioselectivity is irrelevant, simplifying the purification.
Reagents:
-
3,5-Dicyclopropyl-1H-pyrazole (1.0 eq)
-
1-Bromo-2-chloroethane (3.0 eq) — Excess prevents bis-alkylation/polymerization.
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3,5-dicyclopropyl-1H-pyrazole (10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to deprotonate the pyrazole ( ). -
Electrophile Addition: Add 1-bromo-2-chloroethane (30 mmol) dropwise.
-
Critical Control Point: The bromide is significantly more reactive than the chloride. This ensures the alkylation happens selectively at the bromine end, leaving the chloride intact for future derivatization.
-
-
Reflux: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (0-20% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.
Validation Criteria:
-
NMR (400 MHz,
): Look for the diagnostic triplet for ( ppm) and the pyrazole singlet ( ppm). -
LCMS:
consistent with mass (approx. 224/226 Da pattern for Cl isotope).
Protocol B: Library Generation (Amination)
Objective: To utilize CDP-Cl to generate a library of tertiary amines (e.g., for GPCR exploration).
Reagents:
-
Scaffold: CDP-Cl (1.0 eq)
-
Amine Building Block (e.g., Morpholine,
-Boc-piperazine) (1.2 eq) -
Potassium Iodide (KI) (0.5 eq) — Catalyst (Finkelstein).
- (2.0 eq)
-
DMF or Acetone.
Step-by-Step Methodology:
-
Activation: Dissolve CDP-Cl (0.5 mmol) in DMF (2 mL). Add KI (0.25 mmol). Stir for 10 minutes. The KI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.
-
Coupling: Add the secondary amine (0.6 mmol) and
(1.0 mmol). -
Heating: Heat to 80°C in a sealed vial (or microwave reactor at 100°C for 20 mins).
-
Scavenging (Optional for High Throughput): If using a library format, add polymer-supported isocyanate to scavenge excess amine.
-
Isolation: Dilute with EtOAc, wash with water (
) to remove DMF. Dry organic layer and concentrate.[1]
Visualized Workflows
Diagram 1: Synthesis & Application Logic
This diagram illustrates the flow from raw materials to the final medicinal chemistry library, highlighting the "Design-Make-Test" logic.
Caption: Synthesis workflow of CDP-Cl and its divergence into library generation, highlighting key medicinal chemistry attributes.
Diagram 2: Decision Tree for Scaffold Usage
When to use this specific scaffold versus a standard dimethyl-pyrazole.
Caption: SAR Decision Tree guiding the selection of the dicyclopropyl-chloroethyl scaffold for lead optimization.
Safety & Handling
-
Vesicant Warning: Compounds containing 2-chloroethyl amines or nitrogen-mustard-like motifs can be potential alkylating agents. While the pyrazole nitrogen reduces the basicity (and thus the immediate toxicity compared to aliphatic mustards), CDP-Cl should be handled as a potential mutagen.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Quenching: Quench excess alkylating agents with 10% sodium thiosulfate solution before disposal.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (General reference on bioisosteres and cyclopropyl utility).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
- Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery and development. Current Topics in Medicinal Chemistry, 12(12). (Discusses metabolic stability of cyclopropyl vs isopropyl).
-
Knorr, L. (1883).[4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry for pyrazole synthesis).
-
PubChem Compound Summary. (2024). 1-(2-Chloroethyl)-1H-pyrazole (Analogous structure data). Link
Sources
Application Note: Protocols for N-Alkylation of 3,5-Dicyclopropyl-1H-pyrazole
This Application Note provides a comprehensive technical guide for the N-alkylation of 3,5-dicyclopropyl-1H-pyrazole. It is designed for medicinal chemists and process scientists, focusing on overcoming the specific steric challenges imposed by the flanking cyclopropyl groups.
Abstract & Strategic Overview
3,5-Dicyclopropyl-1H-pyrazole is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors and cannabinoid receptor antagonists (e.g., CB1 ligands). While pyrazole N-alkylation is a standard transformation, this specific substrate presents a unique kinetic profile.
The Core Challenge: Unlike simple methyl- or phenyl-substituted pyrazoles, the 3,5-dicyclopropyl motif introduces significant steric bulk at the reactive centers. While the starting material is symmetric (eliminating regioselectivity concerns regarding product identity), the flanking cyclopropyl rings retard the rate of nucleophilic attack, often requiring elevated temperatures or stronger bases compared to standard protocols.
Scope of this Guide:
-
Mechanism-Driven Protocols: Three validated methods tailored to electrophile reactivity.
-
Steric Management: Optimization strategies to force conversion despite steric hindrance.
-
Self-Validating Workflows: Integrated TLC and NMR checkpoints.
Chemical Logic & Mechanistic Insight
Symmetry and Regiochemistry
The starting material, 3,5-dicyclopropyl-1H-pyrazole, is
-
Implication: You do not need to screen conditions for regioselectivity.
-
Characterization Note: Upon alkylation, the symmetry is broken. The product, 1-alkyl-3,5-dicyclopropylpyrazole , possesses
symmetry (if the alkyl group is achiral). The C5-cyclopropyl group (proximal to the alkyl chain) will exhibit distinct NMR shifts compared to the C3-cyclopropyl group due to steric compression and electronic shielding.
The Steric Wall
The cyclopropyl group has a larger effective steric volume than a methyl or ethyl group. In an
-
Consequence: Reaction rates are 2–5x slower than 3,5-dimethylpyrazole.
-
Solution: Use of polar aprotic solvents (DMF, NMP) to strip cations and maximize the nucleophilicity of the pyrazolate anion.
Decision Matrix & Workflow
Use the following logic flow to select the optimal protocol for your specific electrophile.
Figure 1: Decision tree for selecting N-alkylation conditions based on electrophile reactivity and stability.
Experimental Protocols
Protocol A: Mild Base-Mediated Alkylation (Standard)
Best for: Primary alkyl halides, benzyl bromides, and substrates with esters/nitriles.
Reagents:
-
3,5-Dicyclopropyl-1H-pyrazole (1.0 equiv)
-
Electrophile (R-X) (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous) [Conc: 0.2 M]
Procedure:
-
Charge: To a dried reaction vial equipped with a stir bar, add 3,5-dicyclopropyl-1H-pyrazole and
. -
Solvate: Add anhydrous DMF under an inert atmosphere (
or Ar). Stir for 15 minutes at Room Temperature (RT) to allow partial deprotonation.-
Note: The mixture will appear as a white suspension.
-
-
Addition: Add the alkyl halide (neat or as a concentrated DMF solution) dropwise.
-
Reaction: Heat the mixture to 60 °C .
-
Critical Checkpoint: Due to cyclopropyl sterics, RT reaction is often too slow. Heating is required to drive the reaction to completion within 4–6 hours.
-
-
Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
.[1]
Validation:
-
TLC: The product is typically less polar than the starting material. Stain with
(cyclopropyl groups stain well).
Protocol B: Strong Base Alkylation (Forcing)
Best for: Secondary alkyl halides, unreactive chlorides, or rapid synthesis requirements.
Reagents:
-
3,5-Dicyclopropyl-1H-pyrazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)
-
Electrophile (1.5 equiv)[2]
-
Solvent: THF/DMF (9:1 ratio) [Conc: 0.15 M]
Procedure:
-
Activation: Suspend NaH in anhydrous THF/DMF (9:1) at 0 °C .
-
Why 9:1? THF is easier to remove, but the catalytic amount of DMF promotes the
reaction.
-
-
Deprotonation: Add the pyrazole solution (in THF) dropwise to the NaH suspension. Evolution of
gas will be observed. Stir at 0 °C for 30 min until gas evolution ceases.-
Visual Cue: The solution often turns clear or slightly yellow upon formation of the sodium pyrazolate.
-
-
Alkylation: Add the electrophile. Remove the ice bath and stir at RT. If no progress after 2 hours, heat to reflux (THF boiling point).
-
Quench: Cool to 0 °C and carefully quench with sat.
.
Protocol C: Mitsunobu Reaction
Best for: Primary/Secondary Alcohols (avoiding halide synthesis).
Reagents:
-
3,5-Dicyclopropyl-1H-pyrazole (1.0 equiv)
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: THF or Toluene [Conc: 0.1 M]
Procedure:
-
Mix: Combine pyrazole, alcohol, and
in anhydrous THF. Cool to 0 °C .[3] -
Add: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.
-
Stir: Allow to warm to RT and stir overnight (12–16 h).
-
Steric Note: The Mitsunobu reaction is sensitive to sterics. If the alcohol is secondary and bulky, conversion may be low.
-
Data Analysis & Characterization
Expected NMR Shifts
Upon alkylation, the symmetry of the pyrazole ring is broken.
| Position | Proton Environment | Shift ( | Multiplicity | Note |
| H-4 | Pyrazole Ring | 5.60 – 5.75 | Singlet | Characteristic pyrazole CH |
| N-CH2 | Alkyl (Alpha) | 3.80 – 4.20 | Triplet/Multiplet | Diagnostic of N-alkylation |
| H-5' | Cyclopropyl (Methine) | 1.80 – 1.95 | Multiplet | Shielded (Proximal to N-Alkyl) |
| H-3' | Cyclopropyl (Methine) | 1.60 – 1.75 | Multiplet | Deshielded (Distal) |
Note: The "Proximal" cyclopropyl group (C5) often shows a distinct shift upfield or downfield relative to the C3 group depending on the magnetic anisotropy of the specific N-alkyl substituent.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance of cyclopropyls blocking approach. | Switch to Protocol B (NaH) or increase Temp to 80–100 °C in DMF. |
| Starting Material Remains | Pyrazolate anion is not forming or is ion-paired too tightly. | Add 18-crown-6 (0.1 equiv) to Protocol A to sequester Cesium. |
| New Spot on TLC (High Rf) | O-alkylation (very rare) or elimination of alkyl halide. | Check NMR. If alkene protons are present, the base acted as a base, not a nucleophile. Lower Temp, use less hindered base. |
References
-
General Reactivity of Pyrazoles: Elguero, J. et al. "Pyrazoles."[1][3][4][5][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II, 1996.
-
Steric Effects in N-Alkylation: Norman, N. J. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[6][7] The Journal of Organic Chemistry, 2022.[6][7]
-
Application in CB1 Antagonists: Lange, J. H. M. et al. "Synthesis and biological properties of novel 3,5-diaryl-1H-pyrazole cannabinoid CB1 receptor antagonists." Journal of Medicinal Chemistry, 2009. (Contextual grounding for dicyclopropyl variants).
-
Mitsunobu Protocols: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journaljpri.com [journaljpri.com]
Application Note: Precision Cytotoxicity Profiling of Pyrazole Derivatives
Subtitle: Overcoming Solubility Limits and Enzymatic Interference in Cell-Based Assays
Abstract
Pyrazole scaffolds are "privileged structures" in medicinal chemistry, forming the backbone of FDA-approved therapeutics like Celecoxib and Ruxolitinib. However, their lipophilic nature and frequent activity against metabolic enzymes (such as Lactate Dehydrogenase - LDH) present unique challenges in in vitro toxicity screening. This guide outlines a validated workflow for evaluating pyrazole cytotoxicity, prioritizing the CCK-8 (WST-8) assay over MTT to avoid solubility artifacts and integrating Annexin V/PI flow cytometry to bypass potential enzymatic interference common in LDH-based readouts.
Compound Preparation & Handling
The Challenge: Pyrazole derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in culture media that causes light scattering and false absorbance readings.
Protocol: Solubilization & Serial Dilution
-
Stock Solution: Dissolve the solid pyrazole compound in 100% molecular-grade DMSO to a concentration of 10 mM or 20 mM . Vortex until no particulates are visible.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Working Solutions (The "Intermediate Step"):
-
Do not add 100% DMSO stock directly to the cell well. This causes local cytotoxicity (protein denaturation) before mixing occurs.
-
Prepare a 200x intermediate dilution in sterile PBS or media.
-
Final DMSO Limit: The final concentration of DMSO in the well must be ≤ 0.1% (v/v) for sensitive lines (e.g., primary neurons, HepG2) and never exceed 0.5% for robust lines (e.g., HeLa, MCF-7).
-
Critical Control: Always prepare a "Vehicle Control" containing the exact % of DMSO used in the highest drug concentration well.
Primary Screening: Metabolic Activity (CCK-8)
Why CCK-8 (WST-8) over MTT?
-
Solubility: MTT produces insoluble formazan crystals that require solubilization with SDS or DMSO. Pyrazoles are often hydrophobic; adding more organic solvent to solubilize crystals can re-dissolve precipitated drug or alter the optical properties. CCK-8 produces a water-soluble formazan, eliminating this error-prone step.[1]
-
Sensitivity: WST-8 is more sensitive than MTT and XTT, crucial for detecting subtle potency shifts in pyrazole analogs.
Protocol: CCK-8 Assay
Reagents: Cell Counting Kit-8 (Dojindo/Sigma/Thermo).
-
Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2 to allow attachment.
-
Treatment: Aspirate old media. Add 100 µL fresh media containing serial dilutions of the pyrazole compound.
-
Blank 1: Media only (no cells).
-
Blank 2: Media + Compound (Highest Conc) + No Cells (Critical : Checks if the pyrazole itself absorbs at 450nm).
-
-
Incubation: Incubate for 24h, 48h, or 72h.
-
Development: Add 10 µL of CCK-8 reagent directly to each well (avoid introducing bubbles).
-
Readout: Incubate for 1–4 hours. Measure absorbance (OD) at 450 nm .
Data Calculation:
Secondary Validation: Membrane Integrity
The "LDH Trap": Many pyrazole derivatives are designed as LDH Inhibitors (targeting cancer metabolism).
-
Risk: Standard LDH release assays rely on the released enzyme converting lactate to pyruvate (and reducing a dye). If your pyrazole inhibits LDH, it will mask the signal, making toxic compounds appear safe (False Negative).
-
Solution: Use Flow Cytometry (Annexin V/PI) for definitive validation. This method relies on physical binding, not enzymatic activity.
Experimental Workflow Diagram
The following diagram illustrates the decision logic for pyrazole screening, specifically addressing the LDH inhibition risk.
Caption: Decision tree for pyrazole cytotoxicity profiling. Note the bypass of enzymatic LDH assays if the compound mechanism involves metabolic inhibition.
Mechanistic Profiling: Apoptosis vs. Necrosis
Pyrazoles often induce apoptosis via the mitochondrial pathway (Bcl-2 modulation) or CDK inhibition.
Protocol: Annexin V / Propidium Iodide (PI) Staining
Principle:
-
Annexin V: Binds Phosphatidylserine (PS) flipped to the outer membrane (Early Apoptosis).[2][3]
-
PI: DNA intercalator that enters only when the membrane is ruptured (Late Apoptosis/Necrosis).
Steps:
-
Harvest: Collect cells (including floating dead cells) and wash 1x with cold PBS.[4]
-
Resuspend: Resuspend
cells in 100 µL 1X Binding Buffer .-
Note: Binding requires
. Do not use PBS/EDTA.
-
-
Stain: Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate: 15 min at Room Temp in the dark .
-
Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.
Interpretation Table:
| Population | Annexin V Signal | PI Signal | Biological State |
| Q3 (Lower Left) | Negative (-) | Negative (-) | Viable / Healthy |
| Q4 (Lower Right) | Positive (+) | Negative (-) | Early Apoptosis |
| Q2 (Upper Right) | Positive (+) | Positive (+) | Late Apoptosis |
| Q1 (Upper Left) | Negative (-) | Positive (+) | Necrosis / Permeabilized |
Apoptosis Signaling Pathway Visualization
Pyrazoles (e.g., Ruxolitinib analogs) frequently target the JAK/STAT or CDK pathways, leading to mitochondrial dysfunction.
Caption: Typical mitochondrial apoptotic cascade induced by cytotoxic pyrazole derivatives.
References
-
Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Discussions on DMSO solubility limits for cell culture assays. Retrieved from [Link]
Sources
- 1. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole. We address common challenges, from impurity profiling to method optimization, grounding our advice in established chemical principles and field-proven techniques.
Section 1: Frequently Asked Questions (FAQs): Foundational Purification Strategy
This section addresses high-level strategic decisions you will face when designing a purification protocol for the target compound.
Q1: What are the primary recommended purification methods for 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole?
The two most effective and widely employed methods for purifying substituted pyrazoles are silica gel column chromatography and recrystallization.[1]
-
Column Chromatography is the preferred method for separating the target compound from impurities with similar polarities, such as regioisomers, which are common byproducts in pyrazole synthesis.[1][2][3]
-
Recrystallization is highly effective if the target compound is a solid and the impurities have significantly different solubilities in a given solvent system. It is excellent for removing baseline impurities and can be a final polishing step after chromatography.[1]
Q2: What are the likely impurities I should anticipate?
Based on common pyrazole synthesis routes, you should be prepared to encounter several classes of impurities:
-
Regioisomers: If using an unsymmetrical precursor, the formation of a regioisomeric pyrazole is a frequent challenge, leading to complex purification needs.[2][4]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. These are typically easier to separate due to significant polarity differences.
-
Degradation Products: The 2-chloroethyl side chain introduces a potential point of instability. Under certain conditions (e.g., presence of nucleophiles like water or alcohols, especially with heat or under acidic/basic conditions), this group can be hydrolyzed to a 1-(2-hydroxyethyl) derivative or participate in other side reactions.[5]
Q3: How do I choose between column chromatography and recrystallization?
Your initial choice should be guided by a preliminary Thin-Layer Chromatography (TLC) analysis of your crude product.
-
Choose Column Chromatography if:
-
TLC shows multiple spots that are close together, indicating impurities with similar polarity to your product. This is the classic sign of isomeric impurities.
-
The product is an oil and cannot be solidified.[1]
-
You need to separate a complex mixture of more than two or three components.
-
-
Choose Recrystallization if:
-
TLC shows one major spot (your product) and minor spots that are either at the baseline or the solvent front (very different polarities).
-
Your crude product is a solid.
-
You have already performed column chromatography and wish to achieve higher purity or obtain crystalline material.
-
Q4: Are there specific stability concerns for this compound during purification?
Yes. The primary concern is the reactivity of the 2-chloroethyl group. This alkyl chloride is susceptible to nucleophilic substitution.
-
Expertise & Experience: Avoid using highly nucleophilic solvents (e.g., methanol, ethanol) at elevated temperatures for extended periods, as this can lead to the formation of the corresponding ether byproduct. When performing recrystallization from alcohols, use the minimum amount of heat and time necessary to dissolve the compound.
-
Trustworthiness: Be cautious of aqueous workups, especially under strongly acidic or basic conditions, which can promote hydrolysis to the alcohol derivative.[5] Always analyze your final product by ¹H NMR and LC-MS to confirm the integrity of the chloroethyl group.
Section 2: Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My TLC shows multiple spots close together. How do I optimize separation?
This is a classic sign of regioisomers or other closely related impurities.[1][2]
-
Causality: Separation on silica gel is based on differences in polarity. If the polarities are very similar, a standard solvent system may not provide adequate resolution.
-
Solution:
-
Solvent System Optimization: Methodically screen different solvent systems for your TLC. A common starting point for pyrazoles is a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate).[1] Test various ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). The goal is to find a system where the desired product has an Rf value of approximately 0.3-0.4.[1]
-
Solvent Polarity Modulation: If ethyl acetate is not providing good separation, try other polar modifiers like dichloromethane or a small percentage of ether.
-
Consider Alternative Stationary Phases: While less common, if silica gel fails, consider using neutral alumina, which can sometimes provide different selectivity for basic compounds like pyrazoles.[1][6]
-
Issue 2: My compound is streaking or sticking to the baseline on the silica gel TLC/column.
This indicates a strong, undesirable interaction between your compound and the stationary phase.
-
Causality: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and potential loss of material.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of triethylamine (~0.5-1%) to your eluent system.[1][7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic pyrazole to elute cleanly.
-
Slurry Deactivation: When packing your column, you can prepare the silica slurry in your mobile phase that already contains triethylamine. This ensures the entire column is deactivated.[6]
-
Issue 3: My product oiled out during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This often happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also suppress the melting point and promote oiling.[8]
-
Solution:
-
Lower the Temperature of Saturation: After dissolving your compound in a minimal amount of hot solvent, add a "poor" solvent (one in which the compound is less soluble) dropwise while still hot until the solution becomes slightly turbid. Then, allow it to cool slowly. This binary solvent approach lowers the solubility across the temperature range.[9]
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny speck ("seed crystal") to the cooled solution.[8]
-
Change Solvents: Select a lower-boiling point solvent or a different solvent mixture altogether.
-
Issue 4: The purified product is colored (yellow/brown). How can I decolorize it?
A persistent color often indicates trace amounts of highly conjugated or polymeric impurities.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight), stir for 10-15 minutes, and then filter the mixture through a pad of Celite to remove the charcoal. The charcoal adsorbs the colored impurities.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a low-polarity solvent and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will often be retained at the top of the plug while your product elutes.[1]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the primary purification techniques.
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is designed for separating the target compound from impurities of similar polarity.
Step-by-Step Methodology:
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the product an Rf of ~0.3-0.4 with good separation from impurities.[1]
-
Expert's Note: If streaking is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.[6][7]
-
-
Column Packing:
-
Select an appropriate size flash column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use positive pressure or tapping to create a well-packed, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected hexane/ethyl acetate mixture.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis and Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting material under high vacuum to remove any residual solvent.
-
Confirm purity using ¹H NMR, LC-MS, or another appropriate analytical technique.
-
Protocol 2: Purification by Recrystallization
This method is ideal for purifying crude solids or as a final polishing step.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[8]
-
Expert's Note: If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[9]
-
-
Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Check the melting point of the crystals. A sharp melting point is an indicator of high purity.
-
Confirm the structure and purity by spectroscopic methods.
-
Section 4: Data Presentation & Visualizations
Table 1: Recommended Solvent Systems for Initial Screening
| Purification Method | Solvent System (Starting Ratios) | Target Rf (TLC) | Expert Notes |
| Column Chromatography | Hexane / Ethyl Acetate (95:5 to 70:30) | 0.3 - 0.4 | Most common system for pyrazoles.[1][11] Add 0.5% Et₃N if streaking occurs. |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.3 - 0.4 | Use with caution due to potential reaction with the chloroethyl group. | |
| Recrystallization | Isopropanol or Ethanol | N/A | Good general-purpose solvents for pyrazole derivatives.[1] |
| Ethanol / Water | N/A | A binary system where water acts as the anti-solvent.[6] | |
| Ethyl Acetate / Hexane | N/A | Dissolve in hot EtOAc, add Hexane until turbid, then cool.[12] |
Diagrams
Caption: General purification workflow for 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole.
Caption: Decision matrix for troubleshooting common pyrazole purification issues.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate.
- Bhatt, M., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 22(19), 6496-6503.
- Merino, P. (2014). Answer to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate.
- Reddit User. (2024). Purification Troubleshooting. Reddit.
- Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Supporting Information.
- Bhasin, K. K., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
- BenchChem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
- Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Synthesis with Sterically Hindered Ketones
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazoles, particularly when employing sterically hindered ketones. In the synthesis of novel therapeutics and functional materials, pyrazole scaffolds are of immense importance.[1][2] However, the incorporation of bulky substituents, often crucial for modulating biological activity, can present significant synthetic challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for successful outcomes.
Understanding the Challenge: The Impact of Steric Hindrance
The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[3][4][5] The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Steric hindrance from bulky groups on the ketone can impede several stages of this process. Large substituents can shield the carbonyl carbon from nucleophilic attack by the hydrazine, slowing down the initial condensation step. Furthermore, steric strain in the transition state of the cyclization step can disfavor the formation of the five-membered ring, leading to low yields or the formation of side products. This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems encountered when synthesizing pyrazoles from sterically hindered ketones.
Q1: My reaction with a sterically hindered 1,3-diketone is showing low conversion to the pyrazole product. What are the initial steps I should take to optimize the reaction?
A1: Low conversion in the presence of steric hindrance is a common issue. Here’s a systematic approach to troubleshoot and optimize your reaction:
-
Increase Reaction Temperature: Steric hindrance can increase the activation energy of the reaction. Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier. Monitor the reaction closely for any signs of decomposition.
-
Prolong Reaction Time: Reactions involving sterically hindered substrates often require longer reaction times to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Choice of Solvent: The solvent can play a crucial role in reaction outcomes.
-
Polar Protic Solvents: Traditional solvents like ethanol or acetic acid are often used. Acetic acid can act as both a solvent and a catalyst.[6]
-
Fluorinated Alcohols: For issues with regioselectivity and potentially to improve reaction rates, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically influence the regioselectivity of pyrazole formation.[7]
-
-
Catalyst Choice: While many Knorr syntheses proceed without a dedicated catalyst, particularly with acidic co-solvents, the addition of a catalyst can be beneficial for challenging substrates.
-
Acid Catalysis: A small amount of a strong acid like hydrochloric acid or sulfuric acid can catalyze the condensation and cyclization steps.[8]
-
Lewis Acids: In some cases, Lewis acids can be employed to activate the carbonyl group.
-
Q2: I am observing the formation of a significant amount of the pyrazoline side product instead of the desired aromatic pyrazole. How can I promote aromatization?
A2: The formation of the pyrazoline intermediate is a key step in the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[1][9] In some cases, especially with hindered substrates, the final aromatization step can be slow. Here are some strategies to drive the reaction towards the pyrazole:
-
In-situ Oxidation: The conversion of the pyrazoline to the pyrazole is an oxidation process.
-
Air Oxidation: Often, stirring the reaction mixture in the presence of air is sufficient to promote oxidation.
-
Chemical Oxidants: If air oxidation is insufficient, you can introduce a mild oxidizing agent. A common and effective method is to use iodine in the presence of a base or simply in a solvent like DMSO.[10][11] Another benign option is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[10][12]
-
-
Reaction Conditions: Ensure your reaction conditions are not overly mild, as the dehydration/oxidation step to form the aromatic ring may require more forcing conditions.
Q3: My sterically hindered ketone is part of an unsymmetrical 1,3-dicarbonyl compound, and I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioisomer formation is a classic challenge in the Knorr synthesis with unsymmetrical dicarbonyls.[7] Steric and electronic factors dictate the preferred site of initial attack by the hydrazine.
-
Solvent Selection: As mentioned in Q1, fluorinated alcohols (TFE, HFIP) can significantly enhance the regioselectivity in favor of one isomer.[7]
-
Structural Modification: If possible, modifying the starting materials can introduce a stronger bias. Introducing a more sterically demanding group on the less hindered side of the dicarbonyl can further direct the reaction.
-
pH Control: Adjusting the pH of the reaction can influence which carbonyl is more reactive. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[7]
-
Purification Strategy: If you cannot avoid the formation of a mixture, focus on an efficient purification strategy.
-
Column Chromatography: Separation of regioisomers can be challenging due to their similar polarities. Experiment with different solvent systems and consider using a high-performance flash chromatography system for better resolution. Deactivating silica gel with triethylamine can sometimes improve separation for basic pyrazoles.[7]
-
Recrystallization: Fractional crystallization can be a powerful tool if a suitable solvent system can be identified. Experiment with various solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes.[13][14][15]
-
Salt Formation: The differing basicity of the pyrazole nitrogens in the regioisomers can be exploited. Treatment with an acid to form a salt may lead to different crystallization properties, allowing for separation.[7][11]
-
Q4: Are there alternative synthetic methods that are more tolerant of sterically hindered ketones?
A4: Yes, several modern synthetic strategies can be more effective for sterically demanding substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently heating the reaction mixture. This can lead to higher yields and shorter reaction times, especially for sluggish reactions involving hindered ketones.[12][16][17][18][19]
-
One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single pot to form a complex product, can be highly efficient and often tolerate a wide range of functional groups and sterically hindered substrates.[10][20][21]
-
Synthesis from α,β-Unsaturated Ketones and Hydrazines: This method proceeds via a pyrazoline intermediate and can be a good alternative, especially if the corresponding 1,3-dicarbonyl is difficult to access.[1][9]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Microwave-Assisted Synthesis of a Pyrazole from a Sterically Hindered β-Ketoester
This protocol is adapted from methodologies that utilize microwave irradiation to enhance reaction rates and yields.[16][17]
Materials:
-
Sterically hindered β-ketoester (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Ethanol (as a solvent, if not a neat reaction)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine the sterically hindered β-ketoester (1 mmol) and the hydrazine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid. If a solvent is used, add 2-3 mL of ethanol. For a neat (solvent-free) reaction, proceed without the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time will need to be determined for your specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a small amount of cold ethanol or water.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of a Tetrasubstituted Pyrazole from a Hindered Ketone
This protocol is a general guideline for a one-pot synthesis that can be adapted for sterically hindered ketones, based on the in-situ formation of a 1,3-diketone.[20][22]
Materials:
-
Sterically hindered ketone (1 mmol)
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.1 mmol)
-
Acid chloride (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In an anhydrous reaction vessel under an inert atmosphere, dissolve the sterically hindered ketone (1 mmol) in anhydrous THF or toluene.
-
Cool the solution to -78 °C.
-
Slowly add the strong base (1.1 mmol) and stir for 30-60 minutes to form the enolate.
-
Slowly add the acid chloride (1 mmol) and allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Add the hydrazine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir until the formation of the pyrazole is complete (monitor by TLC).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Pyrazole Synthesis with a Model Sterically Hindered Ketone
| Entry | Ketone | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 2,2,6,6-Tetramethyl-3,5-heptanedione | Phenylhydrazine | Ethanol | Reflux | 24 | <10 | Low conversion due to steric hindrance. |
| 2 | 2,2,6,6-Tetramethyl-3,5-heptanedione | Phenylhydrazine | Acetic Acid | Reflux | 12 | 45 | Improved yield with acidic solvent. |
| 3 | 2,2,6,6-Tetramethyl-3,5-heptanedione | Phenylhydrazine | TFE | Reflux | 12 | 65 | Fluorinated alcohol enhances reactivity. |
| 4 | 2,2,6,6-Tetramethyl-3,5-heptanedione | Phenylhydrazine | Neat (Microwave) | 150 | 0.5 | 85 | Microwave significantly improves yield and reduces reaction time. |
Note: The data in this table is illustrative and based on general principles observed in the literature. Actual results will vary depending on the specific substrates and conditions.
Visualization of Key Concepts
Diagram 1: General Workflow for Troubleshooting Low Yield in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low pyrazole yield.
Diagram 2: Decision Tree for Managing Regioisomer Formation
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 21. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Improving the Regioselectivity of N-Alkylation in Pyrazoles
Welcome to the Technical Support Center for optimizing the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. The regioselective synthesis of N-substituted pyrazoles is a persistent challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2] This often leads to the formation of a mixture of N1 and N2 regioisomers, complicating downstream applications and purification efforts.[3][4]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regioselectivity of your pyrazole N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing the regioselectivity of pyrazole N-alkylation?
A1: The outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors:
-
Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][5] Therefore, bulky substituents on the pyrazole ring or a sterically demanding alkylating agent can significantly influence the regiochemical outcome.[3][5]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[1][2][4] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the alkylation.[1][4] These components can influence the aggregation state of the pyrazolate anion and the nature of the transition state.
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile are crucial. For instance, the choice between a simple alkyl halide and a more complex electrophile like a trichloroacetimidate can lead to different regioselectivities.[5]
-
Counterion Effects: The cation from the base can coordinate with the pyrazolate anion, influencing which nitrogen is more available for alkylation.[1][2]
Q2: I am obtaining a mixture of N1 and N2 isomers. What are the first troubleshooting steps I should take?
A2: An inseparable mixture of regioisomers is a common problem. Here is a logical progression for troubleshooting:
-
Analyze Your System: First, re-evaluate the steric and electronic properties of your specific pyrazole and alkylating agent. Is there a significant steric difference between the N1 and N2 positions? Are there strong electron-withdrawing or -donating groups that might favor one nitrogen over the other?
-
Modify the Base and Solvent System: This is often the most effective initial step. A simple change in base or solvent can dramatically alter the isomeric ratio. For example, switching from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes prevent the formation of isomeric mixtures.[1][2] Polar aprotic solvents like DMF or DMSO are often good starting points.[3]
-
Adjust the Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one isomer over the other.
Q3: Can I use a directing group to control the regioselectivity?
A3: Yes, employing a directing group is a powerful strategy. Certain functional groups on the pyrazole ring can chelate to the counterion of the base or interact with the alkylating agent, effectively blocking one nitrogen atom and directing the alkylation to the other.[1][2] For instance, substituents containing pyridine or hydrazone moieties have been shown to act as effective directing groups.[1][2]
Q4: How do I definitively determine the structure of my N-alkylated pyrazole regioisomers?
A4: Unambiguous characterization is crucial. The most common and effective techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, HMBC) NMR experiments are invaluable. A Nuclear Overhauser Effect (NOE) between the protons of the newly introduced alkyl group and a substituent on the pyrazole ring can confirm their spatial proximity and thus the site of alkylation.[5][6]
-
X-ray Crystallography: If you can obtain a suitable crystal, X-ray diffraction provides definitive structural proof.[7][8]
-
Mass Spectrometry: While not typically used for primary structure elucidation of isomers, fragmentation patterns in mass spectrometry can sometimes provide clues.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
| Potential Cause | Suggested Solution | Scientific Rationale |
| Insufficient Steric or Electronic Bias | 1. Modify the Alkylating Agent: If possible, switch to a bulkier alkylating agent to favor the less sterically hindered nitrogen.[7] 2. Modify the Pyrazole Substrate: If feasible, introduce a bulky substituent at a position that will sterically block one of the nitrogen atoms.[9] | Increasing the steric demand of either the electrophile or the nucleophile enhances the energy difference between the two possible transition states, leading to higher selectivity. |
| Suboptimal Base/Solvent Combination | 1. Screen Different Bases: Evaluate a range of bases, from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger, non-nucleophilic bases (e.g., NaH, KHMDS). The choice of base can significantly impact the isomeric ratio.[1][2][4] 2. Vary the Solvent: Polar aprotic solvents like DMF and DMSO are common starting points. However, in some cases, less conventional solvents like fluorinated alcohols (TFE, HFIP) have been shown to dramatically improve regioselectivity.[3][10] | The base and solvent influence the nature of the pyrazolate anion and its counterion. This can affect which nitrogen atom is more nucleophilic and accessible for the alkylation reaction. |
| Thermodynamic vs. Kinetic Control | 1. Adjust the Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures might lead to an equilibrium mixture of isomers. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to the kinetic product. At higher temperatures, there may be enough energy to overcome higher activation barriers and allow for equilibration to the thermodynamically more stable product. |
Issue 2: Low Reaction Yield
| Potential Cause | Suggested Solution | Scientific Rationale |
| Insufficient Deprotonation of Pyrazole | 1. Use a Stronger Base: If you are using a weak base and observing low conversion, switch to a stronger base like NaH or an alkali metal bis(trimethylsilyl)amide to ensure complete deprotonation of the pyrazole.[4][11] 2. Ensure Anhydrous Conditions: Water can quench the base and the pyrazolate anion. Ensure all reagents and solvents are dry. | The N-H of pyrazole must be deprotonated to form the more nucleophilic pyrazolate anion. Incomplete deprotonation will result in a sluggish or incomplete reaction. |
| Poor Reactivity of the Alkylating Agent | 1. Improve the Leaving Group: The reactivity of alkylating agents (R-X) follows the general trend I > Br > Cl > OTs.[3] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. 2. Consider Alternative Electrophiles: Trichloroacetimidates can be effective electrophiles for N-alkylation under acidic conditions, providing an alternative to traditional alkyl halides.[5][12] | A better leaving group will lower the activation energy of the Sₙ2 reaction, leading to a faster reaction rate and potentially higher yield. |
| Side Reactions | 1. Optimize Stoichiometry: Using a large excess of the alkylating agent or base can sometimes lead to side reactions. Start with a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts. | Careful control over reaction parameters can minimize the occurrence of undesired side reactions, such as dialkylation or decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles
This protocol provides a robust starting point for the N-alkylation of a variety of pyrazole substrates.
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., NaH (60% dispersion in mineral oil, 1.2 eq) or K₂CO₃ (2.0 eq))
-
Alkylating agent (1.1 eq)
-
Water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent at 0 °C (for NaH) or room temperature (for K₂CO₃), add the 1H-pyrazole derivative portion-wise.
-
Stir the mixture at the same temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates
This method offers an alternative to base-mediated alkylations and can be advantageous for certain substrates.[5]
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
Trichloroacetimidate electrophile (1.1 eq)
-
Brønsted acid catalyst (e.g., camphorsulfonic acid (CSA), 0.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1H-pyrazole derivative, trichloroacetimidate, and CSA in anhydrous DCE.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Path to Regioselectivity
Decision Tree for Improving Regioselectivity
Caption: A decision tree to guide the optimization of regioselectivity in pyrazole N-alkylation.
General Workflow for N-Alkylation Troubleshooting
Caption: A workflow for troubleshooting and optimizing pyrazole N-alkylation reactions.
References
-
Zare, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]
-
Kudyakova, Y.S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Li, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Scribd. [Link]
-
ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Chloroethyl-Substituted Heterocycles
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with chloroethyl-substituted heterocycles. This guide provides in-depth answers to common stability issues encountered in the laboratory, offering not just solutions but the underlying scientific principles to empower your research. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my chloroethyl-substituted heterocyclic compound, and I'm seeing new peaks in my HPLC/LC-MS analysis after a short time. What is happening?
A1: You are likely observing degradation products. Chloroethyl-substituted amines, particularly nitrogen mustards and their analogues, are notoriously unstable in solution. The primary degradation pathway involves the intramolecular cyclization of the chloroethyl side chain to form a highly reactive and electrophilic aziridinium ion intermediate.[1][2] This strained, three-membered ring is then readily attacked by nucleophiles present in the solution. In aqueous or protic solvents, water or the solvent itself acts as the nucleophile, leading to the rapid formation of the corresponding hydroxyethyl (ethanolamine) derivatives.[3] This process can occur on one or more chloroethyl side chains, resulting in mono- and di-hydroxy impurities.[1]
The rate of this degradation is often rapid, and observing new peaks within minutes to hours of dissolution at room temperature is common, especially in neutral or basic aqueous media.
Q2: What are the most critical factors influencing the stability of my compound in solution?
A2: The stability of chloroethyl-substituted heterocycles is primarily governed by three factors: pH, temperature, and solvent choice .
-
pH: This is arguably the most critical factor. These compounds are significantly more stable in acidic conditions (typically pH 3-5).[1] Under acidic pH, the heterocyclic nitrogen atom is protonated. This positive charge strongly disfavors the intramolecular attack by the lone pair of electrons on the nitrogen, which is the necessary first step to form the aziridinium ion.[1] Conversely, at neutral or basic pH, the nitrogen is deprotonated and electron-rich, which dramatically accelerates the rate of cyclization and subsequent hydrolysis.[4][5]
-
Temperature: Degradation is a chemical reaction with an activation energy barrier. As with most reactions, increasing the temperature provides the energy to overcome this barrier more frequently, accelerating the rate of both aziridinium ion formation and its subsequent hydrolysis.[1] Therefore, keeping solutions cold is a crucial preventative measure.
-
Solvent System: The choice of solvent impacts stability through polarity and nucleophilicity. Protic solvents like water and alcohols can act as nucleophiles, directly participating in the degradation.[6][7] While aprotic polar solvents like DMSO or DMF are often used for initial stock solutions, the presence of even trace amounts of water can initiate hydrolysis. The polarity of the solvent can also influence the stability of the charged aziridinium intermediate.[8]
Table 1: Summary of Factors Affecting Stability
| Factor | Condition Promoting Instability | Condition Promoting Stability | Rationale |
| pH | Neutral to Basic (pH > 7) | Acidic (pH 3-5) | Protonation of the amine at low pH inhibits the initial intramolecular cyclization step.[1] |
| Temperature | Ambient or Elevated (>25°C) | Refrigerated (2-8°C) or Frozen (-20°C to -80°C) | Lower temperature reduces the kinetic energy, slowing the rate of degradation reactions.[9] |
| Solvent | Aqueous, Protic Solvents (Methanol, Ethanol) | Aprotic Solvents (DMSO, Acetonitrile, DMF for stock) | Minimizes the presence of nucleophiles (like water) that can attack the aziridinium ion.[6] |
| Time in Solution | Prolonged (hours to days) | Minimal (Prepare fresh) | Degradation is time-dependent; minimizing time in solution minimizes the extent of degradation.[1] |
| Light Exposure | Direct sunlight or UV light | Stored in amber vials or in the dark | Prevents potential photolytic degradation pathways.[9] |
Q3: My analytical results are inconsistent, with peak areas for my main compound decreasing over the course of an HPLC run. How can I fix this?
A3: This is a classic sign of on-instrument degradation. The time your sample spends in the autosampler, even if cooled, can be long enough for significant degradation to occur, leading to decreasing peak areas for the parent compound and increasing areas for degradants.
Troubleshooting Steps:
-
Acidify Your Diluent: Ensure your sample diluent and mobile phases are acidic (e.g., containing 0.1% formic acid or trifluoroacetic acid). This will keep the compound in its more stable, protonated form.
-
Cool the Autosampler: Set your autosampler temperature to the lowest possible setting, typically 2-8°C.[1]
-
Minimize Run Time: If possible, shorten your analytical method run time to reduce the residence time of each sample in the autosampler queue.
-
Sequence Matters: Place your most critical samples at the beginning of the sequence. For quantitative analysis, run standards interspersed with samples to monitor for any systematic degradation over the run.
-
Inject Immediately: For the most sensitive compounds, prepare the sample immediately before injection, bypassing the autosampler queue entirely if your system allows.
Q4: I need to store a stock solution for a few days. What is the best practice?
A4: Long-term storage of these compounds in solution is challenging and generally not recommended. However, for short-term needs, follow these best practices:
-
Solvent Choice: Prepare the initial, concentrated stock solution in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[3]
-
Storage Temperature: Store aliquots of the stock solution at -80°C for maximum stability. For use within a few days to a week, -20°C may be sufficient.[9]
-
Aliquoting: Prepare small, single-use aliquots. This avoids repeated freeze-thaw cycles, which can introduce moisture from condensation and accelerate degradation.
-
Inert Atmosphere: Before sealing and freezing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace moisture and oxygen.
Never store aqueous working solutions for extended periods. They should be prepared fresh from the frozen aprotic stock solution immediately before each experiment.[1]
Visualizing the Degradation Pathway
The core instability of chloroethyl-substituted heterocycles can be visualized as a two-step process. First, the nitrogen atom attacks the electrophilic carbon of the chloroethyl group in an intramolecular SN2 reaction. This expels the chloride ion and forms a highly strained aziridinium cation. This intermediate is then rapidly quenched by a nucleophile.
Caption: The primary degradation mechanism for chloroethyl-substituted heterocycles.
Troubleshooting & Experimental Protocols
Protocol 1: Troubleshooting Unexpected Chromatographic Peaks
If you observe unexpected peaks, a systematic approach is needed to identify them as either contaminants or degradation products.
Caption: A decision workflow for investigating the source of unknown peaks.
Protocol 2: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. This protocol uses a parent stock solution (e.g., 1 mg/mL in acetonitrile or DMSO).
Objective: To intentionally degrade the compound under various stress conditions to confirm the identity of degradants observed in routine analyses.
Materials:
-
Parent stock solution (1 mg/mL)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
Heating block or oven
-
UV lamp (photostability chamber)
Procedure:
-
Setup: For each condition, mix 100 µL of the parent stock solution with 900 µL of the stressor solution in a clean vial. Prepare a control sample by diluting 100 µL of stock with 900 µL of the initial solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Stressor: 0.1 M HCl.
-
Condition: Heat at 60°C for 2, 8, and 24 hours.
-
Analysis: Before injection, neutralize a small aliquot with an equal amount of 0.1 M NaOH. Analyze immediately.
-
-
Base Hydrolysis:
-
Stressor: 0.1 M NaOH.
-
Condition: Keep at room temperature. Due to rapid degradation, sample at early time points (e.g., 5, 15, 60 minutes).[1]
-
Analysis: Before injection, neutralize a small aliquot with an equal amount of 0.1 M HCl. Analyze immediately.
-
-
Oxidative Degradation:
-
Stressor: 3% H₂O₂.
-
Condition: Keep at room temperature for 2, 8, and 24 hours.
-
Analysis: Analyze directly.
-
-
Thermal Degradation:
-
Stressor: Diluent used for the control sample (e.g., 50:50 ACN:H₂O).
-
Condition: Store the solution at an elevated temperature (e.g., 60°C) for several days, sampling daily.[1]
-
Analysis: Analyze directly after cooling to room temperature.
-
-
Photolytic Degradation:
-
Stressor: Diluent used for the control sample.
-
Condition: Expose the solution in a quartz vial or photostability chamber to a UV lamp (e.g., 254 nm) for a defined period (e.g., 8, 24 hours).[1] Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
Analysis: Analyze directly.
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control and your original unstable sample. Matching retention times and mass-to-charge ratios (in LC-MS) can confirm that the unknown peaks are indeed hydrolysis, oxidative, or other degradation products.[10]
References
- Benchchem. (n.d.). Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution.
- Nakamura, T., et al. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Chromatography A.
- Tia, R., et al. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. PubMed.
- CDC. (n.d.). Technical Report for Surface Analysis of Nitrogen Mustard Degradation Products by Liquid Chromatography/Tandem Mass Spectrometry. CDC Stacks.
- Nakamura, T., et al. (2020). Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry. PubMed.
-
Helbing, T., et al. (2022). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. Retrieved from [Link]
-
Wiley Analytical Science. (2024). LC-MS/MS with ethanolyis for trace detection of nitrogen mustards. Retrieved from [Link]
-
Gerdes, J. M., et al. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
-
Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]
-
Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved from [Link]
-
Chloro complexes of cobalt(II) in aprotic solvents: stability and structural modifications due to solvent effect. (2021). SciSpace. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Synthesis of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Welcome to the technical support guide for the synthesis and scale-up of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established principles of pyrazole chemistry.
Overview and Key Considerations
The target molecule, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole, is synthesized via the N-alkylation of the 3,5-dicyclopropyl-1H-pyrazole precursor. While the symmetrical nature of the precursor simplifies the reaction by precluding the formation of N1/N2 regioisomers—a common challenge in pyrazole chemistry—scaling up this synthesis requires careful control over reaction conditions to maximize yield and minimize impurity formation.[1][2] This guide addresses the critical parameters and potential pitfalls of this process.
The overall synthetic workflow is a two-stage process: first, the synthesis of the pyrazole core, followed by the crucial N-alkylation step.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity not a primary concern for this specific synthesis? A: The starting material, 3,5-dicyclopropyl-1H-pyrazole, is a symmetrical molecule. Alkylation at either the N1 or N2 position results in the identical product due to tautomerization.[2] This is a significant advantage over unsymmetrical pyrazoles, where controlling alkylation to favor one nitrogen atom over the other is a major synthetic hurdle that often requires extensive optimization of steric and electronic factors, solvent choice, and the base/catalyst system.[1]
Q2: What is the recommended alkylating agent: 1-bromo-2-chloroethane or 1,2-dichloroethane? A: 1-bromo-2-chloroethane is strongly recommended. The reactivity of an alkyl halide in SN2 reactions is highly dependent on the leaving group. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1] Consequently, using 1-bromo-2-chloroethane will result in significantly faster reaction rates and milder required conditions compared to 1,2-dichloroethane, leading to higher efficiency and fewer side reactions like thermal degradation.
Q3: What are the most critical safety precautions for this synthesis? A: Several key safety measures must be observed:
-
Sodium Hydride (NaH): If used as the base, NaH is highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.
-
Alkylating Agent: 1-bromo-2-chloroethane is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents like DMF and THF are required, especially when using NaH. Ensure they are properly dried before use.
Q4: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[3] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The starting pyrazole will have a lower Rf value than the N-alkylated product because the N-H bond makes it more polar. The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates reaction progression. A co-spot (a lane with both starting material and the reaction mixture) can help confirm identity.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation step.
Issue 1: Low or No Yield of the Desired Product
Low conversion is the most frequent challenge in scaling up alkylation reactions. A systematic approach is necessary to diagnose the root cause.
Question: My reaction shows a significant amount of unreacted 3,5-dicyclopropyl-1H-pyrazole even after prolonged reaction time. What should I do?
-
Analysis: This strongly suggests an issue with the deprotonation of the pyrazole N-H group, which is the necessary first step for nucleophilic attack. The pKa of the pyrazole N-H is approximately 14, requiring a sufficiently strong base to generate the pyrazolide anion.
-
Troubleshooting Steps:
-
Evaluate the Base: If you are using a weaker base like potassium carbonate (K₂CO₃), it may not be strong enough to achieve complete deprotonation, leading to a slow or stalled reaction.
-
Recommendation: Switch to a stronger base such as sodium hydride (NaH, 60% dispersion in mineral oil).[1] NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.
-
-
Check Solvent and Conditions: The choice of solvent is critical.[1]
-
Recommendation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the pyrazolide anion. When using NaH, ensure the solvent is anhydrous, as any water will quench the base.
-
-
Increase Temperature: While room temperature may be sufficient, gently heating the reaction to 40-60 °C can increase the rate of both deprotonation and alkylation.[4] Monitor by TLC to ensure that heating does not lead to the formation of degradation products.
-
Issue 2: Formation of Multiple Impurities and Difficult Purification
Question: My crude product shows multiple spots on TLC, and purification by column chromatography is yielding mixed fractions. What are these impurities?
-
Analysis: Impurities can arise from unreacted starting materials, side reactions, or degradation.
-
Potential Impurities and Solutions:
-
Unreacted Starting Materials: As discussed in Issue 1, optimize the reaction conditions (base, solvent, temperature) to drive the reaction to completion.
-
Bis-alkylation/Quaternary Salt Formation: While less common with a 1:1 stoichiometry, using a large excess of the alkylating agent can lead to the formation of a quaternary pyrazolium salt. This species is highly polar and may streak on TLC or remain at the baseline.
-
Recommendation: Use a slight excess of the pyrazole starting material (e.g., 1.1 equivalents) relative to the alkylating agent to ensure the latter is fully consumed.
-
-
Elimination Side Product (Vinyl Chloride): Strong, sterically hindered bases can promote E2 elimination of HBr from 1-bromo-2-chloroethane, especially at elevated temperatures, to form vinyl chloride. This consumes your reagent.
-
Recommendation: Use a non-hindered base like NaH. Avoid excessively high temperatures.
-
-
Purification Strategy:
-
Recommendation: A well-executed aqueous work-up is crucial. After the reaction, quench carefully, dilute with a solvent like ethyl acetate, and wash with water and brine to remove the salt byproducts and any remaining DMF.[1] For column chromatography, use a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) to achieve better separation of the less polar product from the more polar starting material.[3]
-
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-dicyclopropyl-1H-pyrazole (Precursor)
This protocol is based on the classical Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[5][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dicyclopropyl-1,3-propanedione (1.0 eq).
-
Solvent: Add ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add hydrazine monohydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting diketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dicyclopropyl-1H-pyrazole, which can often be used in the next step without further purification.
Protocol 2: N-Alkylation to Synthesize 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise at 0 °C (ice bath).
-
Pyrazole Addition: Dissolve 3,5-dicyclopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-2-chloroethane (1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of water.
-
Work-up and Extraction: Dilute the mixture with a large volume of water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.[3]
-
Eluent System: A gradient system of ethyl acetate (EtOAc) in hexanes is recommended.
-
Procedure:
-
Load the crude product onto the column (either directly as a concentrated oil or pre-adsorbed onto a small amount of silica).
-
Begin eluting with a low polarity mixture (e.g., 2-5% EtOAc in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15% EtOAc) to elute the product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale / Causality |
| Precursor | 3,5-dicyclopropyl-1H-pyrazole | Symmetrical structure avoids N1/N2 isomer formation. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation.[1] |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes the cation and enhances nucleophilicity of the pyrazolide.[1] |
| Alkylating Agent | 1-bromo-2-chloroethane | Bromide is a superior leaving group to chloride, enabling milder reaction conditions. |
| Stoichiometry | Pyrazole:Base:Alkylating Agent (1.0 : 1.2 : 1.1) | Slight excess of base ensures full deprotonation; slight excess of alkylating agent drives reaction. |
| Temperature | 0 °C to Room Temperature (or gentle heating to 40-50 °C) | Initial cooling controls exothermic deprotonation; heating may be required to increase rate.[4] |
| Monitoring | TLC (Hexanes/EtOAc) | Product is less polar than the N-H pyrazole starting material, resulting in a higher Rf value.[3] |
| Purification | Flash Column Chromatography (Silica Gel) | Standard method for removing unreacted starting materials and polar byproducts.[1][3] |
References
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Wiley Online Library. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
Connect Journals. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2022, November 16). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
-
National Center for Biotechnology Information. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
ACS Publications. (n.d.). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: N-(2-Chloroethyl) vs. N-Alkyl Pyrazoles in Drug Discovery
Executive Summary
This guide provides a technical comparison between N-alkyl pyrazoles (methyl, ethyl, propyl) and N-(2-chloroethyl) pyrazoles . While both modifications modulate lipophilicity and steric fit, they represent a fundamental divergence in medicinal chemistry strategy: the transition from reversible structural optimization (N-alkyl) to irreversible covalent reactivity (N-chloroethyl).
Verdict:
-
N-Alkyl Pyrazoles: The standard for optimizing binding affinity in enzymes (e.g., COX-2, Kinases) via Van der Waals and hydrophobic interactions. Preferred for chronic therapies due to metabolic stability.
-
N-(2-Chloroethyl) Pyrazoles: Act as "warheads" or synthetic precursors. They introduce electrophilicity, enabling DNA alkylation (via aziridinium intermediates) or intramolecular cyclization. Primarily reserved for oncology or as intermediates for fused heterocycles.
Mechanistic Divergence: The "Anchor" vs. The "Warhead"
The biological activity of pyrazoles is dictated by the nitrogen substitution.
N-Alkyl Pyrazoles: The Inert Anchor
N-alkylation (e.g.,
-
Mechanism: Reversible non-covalent binding.
-
Role: Fills hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases).
-
Key Parameter:
adjustment without introducing chemical reactivity.
N-(2-Chloroethyl) Pyrazoles: The Reactive Warhead
The introduction of a chlorine atom at the
-
Mechanism: Potential for covalent alkylation . The lone pair on the pyrazole nitrogen can attack the
-carbon, displacing chloride to form a reactive aziridinium ion (or pyrazolium intermediate). -
Target: Nucleophilic centers in biomolecules (e.g., N7-guanine in DNA), leading to crosslinking or enzyme inactivation.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence. N-alkyl derivatives rely on reversible equilibrium binding, whereas N-chloroethyl derivatives generate reactive intermediates leading to covalent modification.
Comparative Biological Performance[2]
The following data summarizes the shift in biological profile when switching from an inert alkyl group to a reactive chloroethyl group.
Potency & Cytotoxicity Profile[3][4]
| Feature | N-Alkyl Pyrazoles (e.g., Methyl/Ethyl) | N-(2-Chloroethyl) Pyrazoles |
| Primary Activity | Enzyme Inhibition (Reversible) | Cytotoxicity / Alkylation |
| Target Selectivity | High (Structure-based design) | Low to Moderate (Reactivity-driven) |
| IC50 (Tumor Cells) | Moderate ( | High Potency ( |
| Mechanism of Cell Death | Apoptosis (Signaling modulation) | Necrosis/Apoptosis (DNA Damage) |
| Genotoxicity | Low (Unless metabolic activation occurs) | High (Direct DNA interaction) |
Case Study Analysis
-
Antitumor Activity: In studies involving pyrazole-based anticancer agents,
-chloroethyl derivatives often exhibit 10-100x higher cytotoxicity against leukemia (L1210) and solid tumor lines compared to their -methyl analogs. This is attributed to the "mustard-like" crosslinking of DNA strands [2]. -
Kinase Inhibition: For targets like CDK1 or EGFR,
-methyl/ethyl is preferred. The -chloroethyl group often leads to "pan-assay interference" (PAINS) due to non-specific protein alkylation, reducing the therapeutic index [3].
Experimental Protocols
To validate the activity of these derivatives, specific synthesis and assay protocols are required.
Synthesis: N-Alkylation Workflow
Objective: Selective
-
Reagents:
-
N-Alkyl: Alkyl halide (MeI, EtBr) + Base (K₂CO₃ or NaH).
-
N-Chloroethyl: 1-Bromo-2-chloroethane + Base (Cs₂CO₃ preferred to prevent over-alkylation).
-
Protocol (N-Chloroethylation):
-
Dissolution: Dissolve pyrazole derivative (1.0 eq) in anhydrous DMF or Acetonitrile.
-
Deprotonation: Add Cs₂CO₃ (2.0 eq). Stir at RT for 30 min.
-
Addition: Add 1-bromo-2-chloroethane (1.5 eq) dropwise. Note: Use excess dihaloalkane to prevent dimerization (pyrazole-linker-pyrazole).
-
Reaction: Heat to 60°C for 4-6 hours. Monitor TLC for disappearance of SM.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Column chromatography. Caution: The product is a potential alkylator; handle with gloves.
Biological Assay Decision Tree
Figure 2: Experimental decision matrix. N-alkyl derivatives are screened for specific affinity, while N-chloroethyl derivatives require genotoxicity and cytotoxicity profiling.
Safety & Toxicology (Critical Analysis)
The choice between these two moieties is often a trade-off between potency and safety .
-
Genotoxicity Risks:
- -(2-chloroethyl) pyrazoles act as direct-acting mutagens in Ames tests (Salmonella typhimurium) due to DNA alkylation [4].
-
Recommendation: Avoid
-chloroethyl groups for non-oncology indications (e.g., chronic inflammation, diabetes) due to the risk of secondary malignancies.
-
Metabolic Stability:
-
-alkyl groups are susceptible to oxidative dealkylation by CYP450 enzymes (e.g.,
-demethylation). -
-chloroethyl groups are chemically unstable; they can hydrolyze to
-(2-hydroxyethyl) or cyclize, altering the pharmacokinetic profile unpredictably in vivo.
-
-alkyl groups are susceptible to oxidative dealkylation by CYP450 enzymes (e.g.,
References
-
Cheng, C. C., et al. (1979). Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds.[1] Journal of Medicinal Chemistry. Link
-
Lown, J. W., & McLaughlin, L. W. (1979). Mechanism of action of 2-haloethylnitrosoureas on DNA and its relation to their antileukemic properties. Biochemical Pharmacology. Link
-
Nitulescu, G. M., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action.[2] Bioorganic Chemistry.[2][3][4] Link
-
Prakash, O., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[5][6][7][8] International Journal of Pharmaceutical Sciences Review and Research. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 4. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. pjoes.com [pjoes.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
A Comparative Guide to the In Vivo and In Vitro Activity of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: A Hypothetical Case Study
Disclaimer: The following guide is a hypothetical comparative analysis of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole. As of the writing of this document, there is no publicly available experimental data for this specific compound. This guide has been constructed based on established principles of medicinal chemistry, structure-activity relationships of related pyrazole derivatives, and standard preclinical testing paradigms. Its purpose is to serve as an educational tool for researchers, scientists, and drug development professionals on how such a molecule would be evaluated and the potential correlations and discrepancies between in vitro and in vivo findings.
Introduction: The Pyrazole Scaffold and Rationale for Substitution
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] The subject of this guide, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole, presents a unique combination of substituents, each chosen for a putative function:
-
1-(2-chloroethyl) group: The presence of a 2-chloroethyl moiety is often associated with alkylating agents used in chemotherapy.[4][5] It is hypothesized that this group could confer cytotoxic activity through the formation of a reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules like DNA.
-
3,5-dicyclopropyl groups: Cyclopropyl rings are frequently incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[6][7] They can increase lipophilicity and introduce conformational rigidity, potentially leading to higher binding affinity for a target protein.[8][9]
This guide will explore the hypothetical in vitro and in vivo activities of this molecule, detailing the experimental workflows that would be employed for its evaluation and discussing the potential outcomes.
Hypothetical In Vitro Activity Profile
The initial assessment of a novel compound's biological activity is conducted through a battery of in vitro assays. These experiments are designed to determine the compound's potency, mechanism of action, and selectivity in a controlled cellular or acellular environment.
Anticipated In Vitro Cytotoxicity
Given the presence of the 2-chloroethyl group, the primary hypothesis to be tested is that 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole exhibits cytotoxic activity against cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50, µM)
| Cell Line | Cancer Type | 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.5 |
| HCT116 | Colorectal Carcinoma | 5.2 | 0.3 |
| A549 | Lung Carcinoma | 12.1 | 0.8 |
| K562 | Chronic Myelogenous Leukemia | 2.5 | 0.1 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Hypothetical Mechanism of Action: DNA Alkylation
To investigate the presumed mechanism of action, a DNA alkylation assay could be performed.
Caption: Workflow for detecting DNA adducts.
Hypothetical In Vivo Efficacy
Promising in vitro results would warrant the evaluation of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole in a living organism to assess its efficacy, pharmacokinetics, and safety profile.
Anticipated In Vivo Antitumor Activity
A xenograft mouse model using a human cancer cell line that showed sensitivity in vitro (e.g., HCT116) would be a logical next step.
Table 2: Hypothetical In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole | 25 | 35 | -1.2 |
| 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole | 50 | 62 | -5.8 |
| 5-Fluorouracil (Control) | 20 | 75 | -8.1 |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and begin intraperitoneal (i.p.) administration of the compound or vehicle control daily for 14 days.
-
Monitoring: Measure tumor volume and body weight every two days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
Comparison of In Vivo vs. In Vitro Activity: Bridging the Gap
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. Discrepancies often arise due to the complex physiological processes that are not recapitulated in a petri dish.
Pharmacokinetics and Metabolism
The in vivo fate of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole would be a major determinant of its efficacy.
-
Metabolic Activation/Deactivation: The 2-chloroethyl group may undergo metabolic oxidation, potentially leading to the formation of reactive metabolites like chloroacetaldehyde.[10][11] Conversely, cytochrome P450 enzymes could deactivate the compound through hydroxylation of the cyclopropyl rings.[6] The balance of these metabolic pathways would significantly impact the concentration of the active alkylating agent at the tumor site.[12]
-
Bioavailability and Distribution: The dicyclopropyl groups are expected to increase the lipophilicity of the molecule, which could enhance its absorption and distribution into tissues. However, high lipophilicity can also lead to poor aqueous solubility and rapid clearance.
Caption: Factors influencing in vivo outcomes.
Toxicity
The 2-chloroethyl moiety, while potentially providing the desired anticancer effect, also raises concerns about off-target toxicity. In vivo studies would be crucial to identify any dose-limiting toxicities, such as myelosuppression or nephrotoxicity, which are common with alkylating agents.[13] The observed body weight loss in the hypothetical in vivo study suggests potential toxicity at higher doses.
Conclusion
This hypothetical guide illustrates the multifaceted evaluation process for a novel pyrazole derivative. The journey from in vitro screening to in vivo efficacy studies is complex, with numerous factors influencing the translatability of the initial findings. For a molecule like 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole, the interplay between the potentially reactive 2-chloroethyl group and the pharmacokinetic-modulating dicyclopropyl substituents would be of paramount interest. While the in vitro data might suggest promising anticancer activity, the in vivo experiments would provide the ultimate test of its therapeutic potential by revealing its metabolic fate, safety profile, and true efficacy in a complex biological system. Future real-world studies on this or structurally related compounds will be necessary to validate the hypotheses presented herein.
References
-
Metabolic disposition of 2-chloroethyl nitrosocarbamoylcystamine in rats. (n.d.). PubMed. [Link]
-
Cheng, C. C., Elslager, E. F., Werbel, L. M., Priebe, S. R., & Leopold, W. R. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547. [Link]
-
Gil, D. W., & Lipton, S. A. (1996). Metabolism of the chloroethylnitrosoureas. General Pharmacology, 27(6), 937–942. [Link]
-
Rouzer, C. A., Sabourin, M., Skinner, T. L., Thompson, E. J., Wood, T. O., Chmurny, G. N., Klose, J. R., Roman, J. M., Smith, R. H., Jr, & Michejda, C. J. (1996). Oxidative metabolism of 1-(2-chloroethyl)-3-alkyl-3- (methylcarbamoyl)triazenes: formation of chloroacetaldehyde and relevance to biological activity. Chemical Research in Toxicology, 9(7), 1160–1167. [Link]
-
Cheng, C. C., Elslager, E. F., Werbel, L. M., Priebe, S. R., & Leopold, W. R. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl). Journal of Medicinal Chemistry, 29(8), 1544-1547. [Link]
-
Commandeur, J. N. M., Stijntjes, G. J., & Vermeulen, N. P. E. (2022). "Commandeering" Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 35(7), 1141-1156. [Link]
-
N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (n.d.). PMC. [Link]
-
Ahn, S., Lee, J., Lee, J., & Kim, D. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4234-4238. [Link]
-
Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (n.d.). [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). [Link]
-
Hassan, G. S., Abdel Rahman, D. E., Abdelmajeed, E. A., & Refaey, R. H. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 175, 135-149. [Link]
-
Al-wsmani, M. F., Al-Ghorbani, M., Al-Ansi, M. Y., & Al-Namshah, A. S. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]
-
Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". (2024). [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]
-
Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(4), 1344-1361. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative metabolism of 1-(2-chloroethyl)-3-alkyl-3- (methylcarbamoyl)triazenes: formation of chloroacetaldehyde and relevance to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Topic: Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Directive
Compound Class: Halogenated Alkyl-Pyrazole / Potential Alkylating Agent Immediate Hazard Status: HIGH PRECAUTION REQUIRED
As a Senior Application Scientist, I must clarify a critical structural alert regarding 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole . While pyrazoles are often standard building blocks, the 2-chloroethyl tail renders this molecule a potential electrophile (alkylating agent). In drug development, reagents with this motif are frequently treated as Potential Genotoxic Impurities (PGIs) or sensitizers until toxicological data proves otherwise.
Do not treat this merely as a "standard organic solid." The combination of the lipophilic dicyclopropyl groups and the reactive chloroethyl moiety suggests high skin permeability and potential for delayed sensitization.
Part 1: Technical Hazard Analysis (The "Why")
To ensure safety, we must understand the mechanism of toxicity. This protocol is built on the Precautionary Principle for alkyl halides.
-
The Chloroethyl Moiety: This functional group (
) is a structural alert. It can act as an electrophile, potentially reacting with nucleophilic sites on DNA or proteins via an mechanism. This creates a risk of mutagenicity or severe contact dermatitis. -
Lipophilicity (Dicyclopropyl): The two cyclopropyl rings increase the lipophilicity (
), facilitating rapid absorption through the stratum corneum (outer skin layer) and into the bloodstream. -
Volatility: While likely a solid or viscous oil at room temperature, the chloroethyl group can hydrolyze or degrade to release HCl or volatile alkyl chlorides under thermal stress.
Part 2: PPE Selection Matrix
This system is designed to prevent permeation (molecular diffusion) and penetration (bulk flow). Standard exam gloves are insufficient for prolonged contact.
| PPE Category | Standard Requirement | Advanced Requirement (Solutions/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner) | Silver Shield® (Laminate) or Viton® | Halogenated alkyls can permeate standard nitrile in <15 mins. Laminate offers >4hr breakthrough protection. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | P100/OV Respirator (if outside hood) | Prevents inhalation of dusts or volatile hydrolysis byproducts. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses do not seal against vapors or fine dusts that may irritate mucous membranes. |
| Body | Lab Coat (High-neck, snap closure) | Tyvek® Sleeves or Apron | Protects wrists/forearms (the most common exposure site during weighing). |
Glove Permeation Logic Diagram
Use this decision tree to select the correct hand protection based on your specific operation.
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that halogenated solvents (DCM) significantly accelerate permeation of the target compound.
Part 3: Operational Handling Protocol
This workflow integrates engineering controls with PPE to create a self-validating safety system.
Phase 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure Fume Hood certification is current. Work at least 6 inches inside the sash.
-
Static Control: If the compound is a dry powder, use an antistatic gun or ionizer. Electrostatic dispersal of alkylating dusts is a common contamination vector.
-
Surface Protection: Line the work area with plastic-backed absorbent pads (bench coat). Tape the edges to prevent shifting.
Phase 2: Weighing & Transfer
Goal: Zero skin contact.
-
Don PPE: Put on inner nitrile gloves (white), then outer nitrile gloves (blue/purple). This "color contrast" allows you to instantly see tears.
-
The "Clean Hand / Dirty Hand" Rule:
-
Dirty Hand (Non-Dominant): Holds the reagent bottle.
-
Clean Hand (Dominant): Holds the spatula and operates the balance.
-
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle (prevents cross-contamination).
-
Decon: Immediately wipe the exterior of the stock bottle with a tissue dampened in compatible solvent (e.g., Ethanol) before returning to storage.
Phase 3: Waste Disposal
Critical: This is a halogenated compound.[1]
-
Segregation: Do NOT mix with general organic waste if your facility separates halogenated waste. Combustion of chloro-compounds in non-rated incinerators can produce dioxins.
-
Labeling: Tag waste clearly: "Contains Halogenated Organics: 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole."
-
Liquids: Dispose of mother liquors in the "Halogenated Solvent Waste" drum.
-
Solids: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (yellow bag/bin), not regular trash.
Part 4: Emergency Response & Decontamination
In the event of exposure, speed is critical to prevent alkylation damage.
Spill Response Workflow
Figure 2: Immediate response protocol for spills. Note that for alkylating agents, chemical neutralization (e.g., thiosulfate) is often specific; physical removal (absorption) followed by surfactant washing is the universal first line of defense.
Skin Exposure Protocol:
-
Doff: Remove contaminated gloves immediately (peel from wrist to fingers to encapsulate the chemical).
-
Flush: Wash affected area with soap and lukewarm water for 15 minutes. Avoid hot water (opens pores) or scrubbing (abrades skin barrier).
-
Report: Seek medical evaluation.[1][2][3][4] Provide the chemical structure to the physician, highlighting the chloroethyl alkylating potential .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
ECHA (European Chemicals Agency). Information on Chemicals - Read-Across for Alkyl Halides.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
